UR-144 N-5-ヒドロキシペンチル

概要

説明

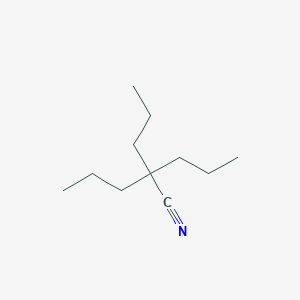

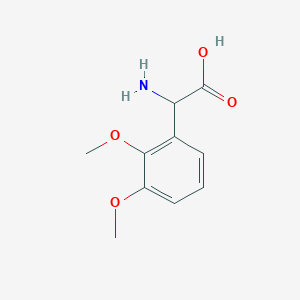

UR-144 N-(5-ヒドロキシペンチル) 代謝物は、合成カンナビノイドであるUR-144の主要な尿中代謝物です。 これらの化合物は、しばしば「K2」または「スパイス」などのハーブ混合物のブレンドに含まれています。 UR-144自体は、中枢のCB1受容体よりも末梢のCB2受容体に優先的に結合する強力な合成カンナビノイドです .

科学的研究の応用

Research on UR-144 N-(5-hydroxypentyl) metabolite is limited, but it plays a crucial role in understanding the metabolism and pharmacokinetics of UR-144. Its applications extend to:

Forensic Toxicology: Detecting UR-144 use in biological samples.

Clinical Toxicology: Assessing exposure and potential health risks.

Drug Testing: Identifying UR-144 abuse.

Pharmacokinetic Studies: Investigating its elimination pathways.

作用機序

UR-144 N-(5-ヒドロキシペンチル) 代謝物がその効果を発揮する正確なメカニズムは、依然として推測段階です。 これは、エンドカンナビノイド系と相互作用し、CB受容体および関連するシグナル伝達経路に影響を与える可能性があります。

6. 類似の化合物との比較

UR-144 N-(5-ヒドロキシペンチル) 代謝物は、その特定のヒドロキシル化パターンによりユニークですが、他の合成カンナビノイドは類似の代謝経路を共有しています。 注目すべき化合物には、JWH-018、AM-2201、およびXLR-11が含まれます。

将来の方向性

The number of new psychoactive substances keeps on rising despite the controlling efforts by law enforcement . Although metabolism of the newly emerging drugs is continuously studied to keep up with the new additions, the exact structures of the metabolites are often not identified due to the insufficient sample quantities for techniques such as nuclear magnetic resonance (NMR) spectroscopy . The capacity of the fungus C. elegans to allow for NMR structural characterisation by enabling production of large amounts of metabolites makes it an ideal model to complement metabolism studies .

生化学分析

Biochemical Properties

UR-144 N-5-hydroxypentyl interacts with various enzymes and proteins in biochemical reactions . It binds to the peripheral CB2 receptor and the central CB1 receptor

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

UR-144 N-5-hydroxypentyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.

Dosage Effects in Animal Models

The effects of UR-144 N-5-hydroxypentyl vary with different dosages in animal models

Metabolic Pathways

UR-144 N-5-hydroxypentyl is involved in metabolic pathways, interacting with various enzymes or cofactors

準備方法

UR-144 N-(5-ヒドロキシペンチル) 代謝物の正確な合成経路と反応条件は、広く文書化されていません。 これは、類似のカンナビミメティクスの代謝に基づいて、UR-144の予測される第I相代謝物です . この特定の代謝物の工業的生産方法は、依然として少ないです。

化学反応の分析

UR-144 N-(5-ヒドロキシペンチル) 代謝物は、酸化、還元、置換などのさまざまな反応を受ける可能性があります。 残念ながら、具体的な試薬と条件は十分に確立されていません。 これらの反応から生成される主要な生成物には、ヒドロキシル化およびカルボキシル化誘導体が含まれます。

4. 科学研究への応用

UR-144 N-(5-ヒドロキシペンチル) 代謝物に関する研究は限られていますが、UR-144の代謝と薬物動態を理解する上で重要な役割を果たします。 その応用範囲は次のとおりです。

法中毒学: 生物学的サンプル中のUR-144の使用を検出します。

臨床中毒学: 暴露と潜在的な健康リスクを評価します。

薬物検査: UR-144の乱用を特定します。

薬物動態研究: その排泄経路を調べます。

類似化合物との比較

While UR-144 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation pattern, other synthetic cannabinoids share similar metabolic pathways. Notable compounds include JWH-018, AM-2201, and XLR-11.

特性

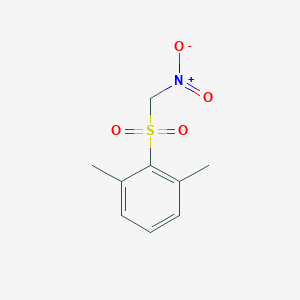

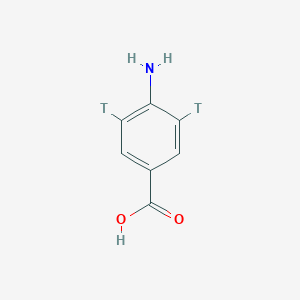

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBYMXUEMOBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024750 | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-95-0 | |

| Record name | UR-144 N-5-hydroxypentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895155-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-5-HYDROXYPENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)